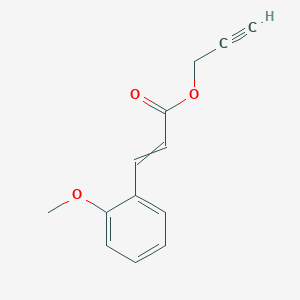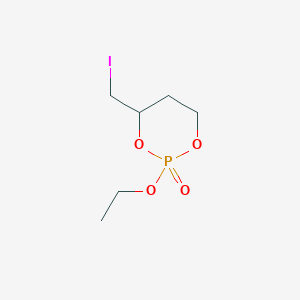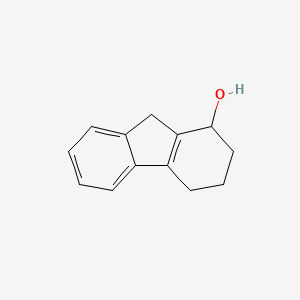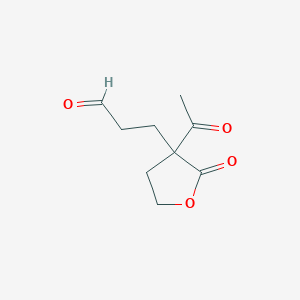
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is an organic compound that features both an alkyne and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alkynes or other derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol (Prop-2-yn-1-ol): A simpler compound with similar alkyne functionality.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another ester with an alkyne group, used in polymerization reactions.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: A compound with similar alkyne functionality, used in the synthesis of heterocyclic compounds.
Uniqueness
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of both an alkyne and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also provides opportunities for the development of novel compounds with diverse biological activities .
Eigenschaften
CAS-Nummer |
112111-86-1 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
prop-2-ynyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-3-10-16-13(14)9-8-11-6-4-5-7-12(11)15-2/h1,4-9H,10H2,2H3 |
InChI-Schlüssel |
IWKMVHWDKYEIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=CC(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)


![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
